molecular formula C12H14N2 B189236 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 5094-12-2

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B189236
CAS RN: 5094-12-2
M. Wt: 186.25 g/mol
InChI Key: FYHWPFXPFFPQRT-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound that has been studied for its potential biological activities . It is a major alkaloid constituent of the roots of Calligonum minimum and the bark of Elaeagnus angustifolia . It has been found to have the effect of substantially lowering blood pressure for an extended period of time, similar to reserpine .


Synthesis Analysis

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been reported in several studies . For example, one study described the design, synthesis, and pharmacologic evaluation of a class of TRPV1 antagonists constructed on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole as A-region and triazole as B-region . Another study described the synthesis, biological evaluation, and structure-activity relationships (SAR) for a series of novel gamma-carboline analogues .


Molecular Structure Analysis

The molecular formula of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is C12H14N2 . Its molecular weight is 186.25 g/mol . The InChI string is InChI=1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3 . The canonical SMILES string is CN1CCC2=C(C1)C3=CC=CC=C3N2 .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been studied in the context of its biological activities . For instance, one study reported the design, synthesis, and pharmacologic evaluation of a class of TRPV1 antagonists constructed on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole . Another study described the synthesis and biological evaluation of novel 5,8-disubstituted-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT(6) and H(1) receptors antagonists .

Scientific Research Applications

Methods of Application or Experimental Procedures

A series of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles. The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

Results or Outcomes

All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

2. Cystic Fibrosis Treatment

Methods of Application or Experimental Procedures

The aim of the research was to predict the EC50 value of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core to establish a highly predicting quantitative structure-activity relationship model .

Results or Outcomes

The research is still in the predictive stage, and the actual results or outcomes are not available yet .

Future Directions

The future directions of research on 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could involve further investigation of its biological activities and potential therapeutic applications . For example, one study described the identification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of potentiators . Another study reported the optimization of a novel binding motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indol-1-yl)phenyl)acrylic acid (AZD9496), a clinical candidate that is currently being evaluated in phase I clinical trials for the treatment of advanced estrogen receptor (ER) positive breast cancer .

properties

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWPFXPFFPQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198969
Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS RN

5094-12-2
Record name 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
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Record name 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl-
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Record name 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Synthesis routes and methods I

Procedure details

Phenyl hydrazine (1.0 g, 9.3 mmols) and 1-methyl-piperidin-4-one (1.1 g, 9.3 mmols) were dissolved in 1,4-dioxane (35 mL) and cooled to 0° C. Concentrated sulfuric acid (5 mL) was added dropwise to the reaction at 0° C. with stirring upon which a precipitate formed. The reaction was then heated to 60° C. for one hour after which the precipitate was fully dissolved. The reaction was stirred for an additional hour at 60° C. The reaction was then cooled to room temperature and the pH was adjusted to approximately 12 by the addition of saturated aqueous sodium bicarbonate solution followed by small portions of solid sodium hydroxide. The organic products were extracted with chloroform (3×20 mL) and the combined organic extracts were washed with brine (15 mL), dried (Na2SO4) and concentrated in vacuo. Purification by column chromatography (0-80% gradient of ethyl acetate in hexane) afforded the final product (1.6 g, 93% yield) as a beige solid. 1H NMR (400 MHz, DMSO): δ 10.80 (s, 1H), 7.30 (m, 2H), 6.98 (m, 2H), 3.53 (s, 2H), 2.79 (t, J=5.2 Hz, 2H), 2.71 (t, 2H, J=5.4 Hz), 2.43 (s, 3H). 13C NMR APT (100 MHz, CDCl3): δ 136.2 (up), 132.0 (up), 126.0 (up), 121.0 (down), 119.1 (down), 117.4 (down), 110.7 (down), 108.3 (up), 52.5 (up), 51.8 (up), 45.8 (down), 23.5 (up). ESI-HRMS (m/z): [M+H]+ calcd. for C12H14N2, 187.1230. found, 187.1228
Quantity
1 g
Type
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Reaction Step One
Quantity
1.1 g
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35 mL
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5 mL
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0 (± 1) mol
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Yield
93%

Synthesis routes and methods II

Procedure details

To a suspension of phenylhydrazine (5.4 g) in 75 mL water was added slowly 4.2 mL of 12 N HCl, followed by addition of 1-methylpiperidin-4-one (6.7 g). Additional 16 g of 12N HCl was added and the reaction mixture was heated at 55° C. for 2 days. After cooling in a ice-water bath, 10 N NaOH solution was added slowly until pH>12.20 g of NaCl was added to the mixture and the reaction mixture was extracted with 2×100 mL of CH2Cl2. The combined extracts were dried over Na2SO4, filtered and concentrated. The residue was swished from EtOAc to give 7 g of the title compounds as a light yellow solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
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solvent
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Quantity
4.2 mL
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6.7 g
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16 g
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Phenyl hydrazine hydrochloride (5 g, 34.57 mmol) and 1-methylpiperidin-4-one hydrochloride (4.5 g, 30.1 mmol, 1 eq.) was dissolved in of ethanol (150 mL) and stirred at 80-90° C. for overnight. The reaction was monitored by TLC. The mixture was cooled to RT, solvent was concentrated under reduced pressure. The residue was dissolved in EtOAc, washed with saturated sodium bicarbonate solution. Organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 3.0 g of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. 1H NMR (CDCl3, free base) δ (ppm) 8.0 (bs, 1H), 7.4 (d, 1H), 7.35 (d, 1H), 7.20-7.0 (m, 2H), 3.7 (s, 2H), 2.9 (s, 4H), 2.6 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 3
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Reactant of Route 4
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 5
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2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 6
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2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Citations

For This Compound
26
Citations
AV Ivachtchenko, OD Mitkin, SE Tkachenko… - European journal of …, 2010 - Elsevier
A series of novel 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (THPI) has been synthesized and their ability to interact with 5-HT 6 receptors evaluated in cell-based …
Number of citations: 20 www.sciencedirect.com
L Kovacikova, M Stefek - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
A new route for the regioselective synthesis of 2,3,4,5‐tetrahydro‐1H‐pyrido[4,3‐b]indole derivatives was developed based on cyclization of 3‐chlorophenylimine‐N‐alkyl‐4‐…
Number of citations: 1 onlinelibrary.wiley.com
VB Sokolov, AY Aksinenko, TA Epishina… - Russian Chemical …, 2018 - Springer
A synthetic approach to the vinylation and allylation of tetrahydro-γ-carbolines with alkane dimethyl sulfonates in the presence of sodium hydride was developed. The effect of the …
Number of citations: 1 link.springer.com
AV Ivashchenko, OD Mitkin, MG Kadieva… - Russian Chemical …, 2010 - iopscience.iop.org
Data on the methods of 2, 3, 4, 5-tetrahydro-1H-pyrido [4, 3-b] indoles synthesis has been surveyed. The synthetic accessibility of various derivatives of these heterocycles has been …
Number of citations: 18 iopscience.iop.org
M Stefek, V Snirc, PO Djoubissie, M Majekova… - Bioorganic & medicinal …, 2008 - Elsevier
Starting from the efficient hexahydropyridoindole antioxidant stobadine, a series of carboxymethylated tetrahydro- and hexahydropyridoindole derivatives was synthesized and tested …
Number of citations: 75 www.sciencedirect.com
J Sapi, Y Grébille, JY Laronze, J Lévy - Synthesis, 1992 - thieme-connect.com
An efficient synthesis of N a-and N b-substituted 2-vinyltryptamines [3-(2-aminoethyl)-2-vinylindoles, 9] starting from N-methyl-1, 2, 3, 4-tetrahydro-γ-carboline (2-methyl-2, 3, 4, 5-…
Number of citations: 16 www.thieme-connect.com
S Lu, Y Zhang, JH Kalin, L Cai… - Journal of Labelled …, 2016 - Wiley Online Library
We aimed to label tubastatin A (1) with carbon‐11 (t 1/2 = 20.4 min) in the hydroxamic acid site to provide a potential radiotracer for imaging histone deacetylase 6 in vivo with positron …
C Rosenbaum, S Röhrs, O Müller… - Journal of medicinal …, 2005 - ACS Publications
Multidrug resistance (MDR) is a major limiting factor in the development and application of drug candidates. MDR caused by MRP-1 is known to be modulated by the nonsteroidal …
Number of citations: 54 pubs.acs.org
K Nepali, HY Lee, MJ Lai, R Ojha, TY Wu… - European Journal of …, 2017 - Elsevier
This study is focused on modification of the indole moiety and the N1-zinc binding domain of tubastatin A, and the effects of such changes on biological activity. Fourteen N-substituted …
Number of citations: 19 www.sciencedirect.com
JH Kalin, KV Butler, T Akimova… - Journal of medicinal …, 2012 - ACS Publications
Second-generation Tubastatin A analogues were synthesized and evaluated for their ability to inhibit selectively histone deacetylase 6 (HDAC6). Substitutions to the carboline cap …
Number of citations: 146 pubs.acs.org

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